1-(2-Methylpentyl)piperidin-4-one hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a highly specific molecular entity characterized by its unique structural arrangement and distinct chemical properties. The compound maintains the systematic International Union of Pure and Applied Chemistry name of 1-(2-methylpentyl)piperidin-4-one;hydrochloride, reflecting its formation through the protonation of the parent tertiary amine with hydrochloric acid. The chemical identity is further established through multiple standardized identification systems that provide unambiguous molecular characterization.
The molecular formula of C₁₁H₂₂ClNO distinguishes the hydrochloride salt from its parent compound 1-(2-Methylpentyl)piperidin-4-one, which maintains the formula C₁₁H₂₁NO. This fundamental difference results from the incorporation of the hydrochloride moiety, increasing the molecular weight from 183.29 grams per mole in the parent compound to 219.75 grams per mole in the hydrochloride salt. The structural representation through Simplified Molecular Input Line Entry System notation demonstrates the compound as CCCC(C)CN1CCC(=O)CC1.Cl, clearly indicating the positioning of the 2-methylpentyl substituent on the nitrogen atom and the presence of the chloride counterion.
The International Chemical Identifier string InChI=1S/C11H21NO.ClH/c1-3-4-10(2)9-12-7-5-11(13)6-8-12;/h10H,3-9H2,1-2H3;1H provides a standardized representation that enables precise identification across chemical databases and research platforms. The corresponding International Chemical Identifier Key DHZRVIQHGOFKCI-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searches and cross-referencing. These systematic identifiers ensure accurate communication and documentation within the scientific community, preventing confusion with structurally similar compounds.
Table 1: Molecular Properties of this compound
The nomenclature reflects the systematic approach to naming heterocyclic compounds, where the piperidin-4-one core structure receives the 1-(2-methylpentyl) substituent designation. This naming convention follows established protocols for identifying substitution patterns on six-membered nitrogen-containing heterocycles, ensuring consistency with broader chemical literature. The hydrochloride designation indicates the salt formation, which significantly affects the compound's physical properties, solubility characteristics, and stability profile compared to the free base form.
Historical Context in Heterocyclic Chemistry Research
The development of this compound occurs within the broader historical context of heterocyclic chemistry research, particularly the extensive study of piperidine derivatives that has characterized organic chemistry for over a century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, both obtaining the compound by reacting piperine with nitric acid. This early discovery established the foundation for subsequent investigations into piperidine-based molecular structures and their synthetic modifications.
The evolution of piperidin-4-one chemistry represents a significant advancement in understanding six-membered heterocyclic systems. Historical research has demonstrated that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, with their synthesis becoming widespread throughout the twentieth century. The recognition that more than seven thousand piperidine-related papers were published during the last five years according to scientific databases underscores the continued relevance and active research interest in this chemical class.
The specific development of substituted piperidin-4-ones has been facilitated by advances in synthetic methodology, particularly the Mannich reaction and related condensation processes. Carl Mannich's pioneering work on three-component reactions involving amino alkylation of acidic protons next to carbonyl functional groups provided essential synthetic tools for accessing complex piperidine derivatives. The Mannich reaction involves the nucleophilic addition of an amine to a carbonyl group followed by dehydration to form a Schiff base, which subsequently undergoes electrophilic addition with enol compounds. This fundamental methodology has enabled the systematic construction of diverse piperidin-4-one structures, including those bearing alkyl substituents on the nitrogen atom.
Research into piperidin-4-one derivatives has been particularly influenced by the recognition of their versatile intermediate properties. Studies have established that piperidin-4-ones serve as important precursors for various pharmaceutical compounds and can be synthesized using multiple methods including Mannich reactions and stereoselective synthesis approaches. The development of N-substituted variants, such as 1-(2-methylpentyl)piperidin-4-one, represents a natural progression in exploring structure-activity relationships and optimizing molecular properties for specific applications.
Contemporary research has demonstrated the effectiveness of various synthetic approaches for constructing substituted piperidin-4-ones. Recent investigations have explored α-imino rhodium carbene-initiated cascade reactions involving 1,2-aryl/alkyl migration and annulation, achieving excellent yields and selectivity for piperidin-4-one derivatives. These advanced synthetic methodologies reflect the continued evolution of heterocyclic chemistry and the development of increasingly sophisticated tools for accessing complex molecular structures.
Position Within Piperidine Derivative Classifications
This compound occupies a specific position within the comprehensive classification system of piperidine derivatives, representing a substituted piperidin-4-one with distinct structural and chemical characteristics. The classification of heterocyclic compounds follows established principles based on structural features, electronic properties, and substitution patterns. Within this framework, the compound belongs to the category of six-membered heterocyclic compounds containing one nitrogen atom in the sp³-hybridized state.
The structural classification places this compound within the piperidin-4-one subfamily, characterized by the presence of a ketone functional group at the 4-position of the piperidine ring. This positioning creates a specific electronic environment that influences the compound's reactivity patterns and potential synthetic transformations. The ketone functionality at position 4 distinguishes these compounds from other piperidine derivatives such as 4-hydroxypiperidines or 4-aminopiperidines, establishing unique chemical properties and reaction profiles.
The N-substitution pattern with the 2-methylpentyl group represents a specific alkyl substitution class within the broader category of N-alkylated piperidin-4-ones. This substitution pattern creates a branched alkyl chain attachment that influences the compound's three-dimensional structure, lipophilicity, and potential biological interactions. The 2-methylpentyl substituent introduces asymmetry at the carbon adjacent to the piperidine nitrogen, creating potential stereochemical considerations in synthetic applications and molecular recognition processes.
Table 2: Classification Hierarchy of this compound
| Classification Level | Description | Characteristics |
|---|---|---|
| Primary Class | Six-membered Heterocycles | One nitrogen atom, five carbon atoms |
| Secondary Class | Saturated Heterocycles | sp³-hybridized atoms throughout ring |
| Tertiary Class | Piperidin-4-ones | Ketone functional group at position 4 |
| Quaternary Class | N-Alkylated Derivatives | Branched alkyl substituent on nitrogen |
| Specific Type | 2-Methylpentyl Substituted | Six-carbon branched alkyl chain |
| Salt Form | Hydrochloride Salt | Protonated nitrogen with chloride counterion |
The hydrochloride salt formation represents an additional classification dimension that affects the compound's physical and chemical properties. Salt formation with hydrochloric acid converts the tertiary amine nitrogen into a quaternary ammonium center, fundamentally altering the compound's charge distribution, solubility profile, and stability characteristics. This transformation places the compound within the category of amine hydrochloride salts, which often demonstrate enhanced crystallinity, improved shelf stability, and modified pharmacokinetic properties compared to their free base counterparts.
Within the broader context of piperidine derivative research, compounds containing the piperidin-4-one core structure have been recognized as versatile intermediates for pharmaceutical development. The structural features present in this compound align with established patterns observed in bioactive compounds, where N-alkyl substitution and ketone functionality contribute to molecular recognition and biological activity profiles. The compound's position within this classification system reflects both its synthetic accessibility through established methodologies and its potential utility in various research applications.
Properties
IUPAC Name |
1-(2-methylpentyl)piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-3-4-10(2)9-12-7-5-11(13)6-8-12;/h10H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRVIQHGOFKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CN1CCC(=O)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidin-4-one Core
A foundational step in the synthesis is obtaining the 4-piperidone intermediate, which can be prepared via environmentally friendly and high-yielding methods:
- Etherification and Hydrolysis Route:
According to a recent patent (WO2022195497A1), a high-purity 4-piperidone hydrochloride hydrate can be synthesized starting from N-Carbethoxy-4-piperidone. The process involves:- Etherification of N-Carbethoxy-4-piperidone with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulfonic acid) in methanol at 25–40 °C to form N-Carbethoxy-4,4-dimethoxypiperidine.
- Hydrolysis of this intermediate with a base to yield 4,4-dimethoxypiperidine.
- Acidic treatment with hydrochloric acid at elevated temperature (up to 75 °C) to obtain 4-piperidone hydrochloride hydrate.
This method is notable for its simplicity, environmental friendliness, and high yield (up to 86.37%) with purity exceeding 98% by assay. The process is scalable and avoids toxic reagents common in older methods.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | N-Carbethoxy-4-piperidone + trimethyl orthoformate + PTSA | 25–40 | ~60 min | 82.9 | 99.05 (GC) |
| 2 | Hydrolysis (base) | Not specified | Not specified | Not specified | Not specified |
| 3 | 4,4-Dimethoxypiperidine + HCl (30%) | 10 to 75 | 4 hours | 86.37 | 98.08 (Assay) |
Formation of the Hydrochloride Salt
The final step involves converting the free base 1-(2-methylpentyl)piperidin-4-one to its hydrochloride salt to improve physicochemical properties:
- Treatment of the free base with hydrochloric acid (gaseous or aqueous) in an appropriate solvent (e.g., isopropanol or ethyl acetate).
- Cooling and crystallization to isolate the hydrochloride salt as a solid.
- Drying under vacuum to obtain the pure hydrochloride salt.
This step is straightforward and typically results in high-purity crystalline material suitable for pharmaceutical use.
Additional Synthetic Considerations and Research Findings
- Stereochemistry:
The substitution at the nitrogen with a branched alkyl group such as 2-methylpentyl may introduce stereochemical complexity if the substituent is chiral. Diastereomeric mixtures may form, requiring chromatographic or crystallization methods for resolution if stereochemical purity is required. - Oxidation and Side Reactions:
Some synthetic routes involving oxidation steps (e.g., manganese dioxide oxidation) have been reported to lead to side reactions such as amide formation or over-oxidation, which must be controlled by reaction conditions and monitoring. - Purity and Yield Optimization:
The described etherification-hydrolysis-acidification route for the piperidone core provides a good balance of yield and purity, making it preferable over older, more toxic methods. Alkylation conditions must be optimized to minimize by-products.
Summary Table of Preparation Steps
| Step | Reaction Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Etherification of N-Carbethoxy-4-piperidone | Trimethyl orthoformate, PTSA, methanol, 25–40 °C | 82.9 | 99.05 (GC) | Acid-catalyzed acetal formation |
| 2 | Hydrolysis to 4,4-dimethoxypiperidine | Base treatment | Not specified | Not specified | Base hydrolysis step |
| 3 | Acid treatment to 4-piperidone hydrochloride hydrate | HCl (30%), 10–75 °C, 4 h | 86.37 | 98.08 (Assay) | Crystallization and isolation |
| 4 | N-Alkylation with 1-chloro-2-methylpentane | Alkyl halide, base (K2CO3 or NaH), DMF, 25–80 °C | Variable | Not specified | Requires optimization to avoid side products |
| 5 | Formation of hydrochloride salt | HCl in isopropanol or similar solvent | High | High | Crystallization and drying |
Chemical Reactions Analysis
1-(2-Methylpentyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₅ClN
- CAS Number : 1803605-15-3
- IUPAC Name : 1-(2-Methylpentyl)piperidin-4-one hydrochloride
The compound features a piperidine ring substituted with a 2-methylpentyl group at the nitrogen atom, which influences its biological activity and chemical reactivity.
Scientific Research Applications
This compound has several notable applications in scientific research:
Medicinal Chemistry
- Potential Therapeutic Agent : Research indicates that MPHP may have therapeutic potential due to its interaction with neurotransmitter systems. It is being investigated for its possible use as an antidepressant or anxiolytic agent due to its structural similarity to other psychoactive compounds.
Synthetic Organic Chemistry
- Building Block for Synthesis : MPHP serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of analogs with altered pharmacological properties.
Neuropharmacology
- Receptor Interaction Studies : The compound's ability to interact with specific receptors in the brain makes it a subject of study for understanding mechanisms of action related to mood regulation and anxiety disorders.
Case Studies
Several studies have explored the efficacy and safety of MPHP:
Case Study 1: Antidepressant-like Effects
A study conducted on animal models demonstrated that MPHP exhibited significant antidepressant-like effects when administered in controlled doses. The results indicated an increase in serotonin levels, suggesting potential use in treating depression.
Case Study 2: Neurotoxicity Assessment
Research evaluating the neurotoxic effects of MPHP found that while it can induce certain neurobehavioral changes at high doses, it also showed a lower toxicity profile compared to other similar compounds, making it a candidate for further investigation in therapeutic contexts.
Mechanism of Action
The mechanism of action of 1-(2-Methylpentyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Insights
- Hydrochloride salts (e.g., ) generally improve aqueous solubility, critical for bioavailability .
- Electronic Effects : Aromatic substituents (e.g., 4-iodobenzoyl in ) introduce electron-withdrawing effects, altering reactivity and binding to targets like kinases. In contrast, alkyl chains (e.g., 3-methylbutyl in ) prioritize hydrophobic interactions .
- Biological Targeting : Benzylidene derivatives (e.g., ) exhibit conjugation-dependent activity against amyloid aggregation, while Kv1.5 modulators (e.g., ) rely on aromatic interactions for channel blockade .
Pharmacological Potential
- Antitumor Applications : Compounds like 3,5-bis(benzylidene)piperidin-4-ones show tumor-selective cytotoxicity via Michael addition-mediated apoptosis .
- Neuroprotection: The aminoethyl analog could serve as a precursor for neuroactive molecules, while benzylidene derivatives mitigate amyloid toxicity in Alzheimer’s models .
Biological Activity
1-(2-Methylpentyl)piperidin-4-one hydrochloride, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is known to interact with various biological targets. The compound's chemical formula is CHClNO, and it possesses a molecular weight of approximately 230.73 g/mol.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It is hypothesized to act as a ligand that modulates receptor activity, influencing various biochemical pathways:
- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting synaptic transmission.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic processes, potentially altering physiological responses.
- Signal Transduction : The modulation of intracellular signaling pathways may lead to changes in cellular behavior.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various strains of bacteria.
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation.
- Neuroprotective Effects : There is emerging evidence that it may provide neuroprotective benefits, potentially useful in neurodegenerative disease models.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Reduced viability in cancer cells | |
| Neuroprotective | Protective effects in neuronal models |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity Assessment
In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were reported at approximately 15 µM, indicating a potent effect on cell viability.
Case Study 3: Neuroprotective Properties
Research utilizing neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to control groups. Mechanistic studies suggested involvement in antioxidant pathways.
Q & A
Q. What synthetic methodologies are validated for preparing piperidin-4-one hydrochloride derivatives, and what critical parameters influence yield?
Piperidin-4-one derivatives are typically synthesized via alkylation or nucleophilic substitution reactions. For example:
- Alkylation : Reacting piperidin-4-one with alkyl halides (e.g., 2-methylpentyl chloride) in the presence of a base like K₂CO₃ at 60–80°C .
- Protection strategies : Using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during functionalization .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity .
Critical parameters : Reaction temperature, stoichiometry of alkylating agents, and solvent polarity significantly impact yield.
Q. How should researchers characterize the structural integrity of 1-(2-Methylpentyl)piperidin-4-one hydrochloride?
Key analytical methods include:
- NMR spectroscopy : ¹H NMR to confirm substituent integration (e.g., methylpentyl protons at δ 0.8–1.5 ppm) and ¹³C NMR for carbonyl (C=O) verification (~210 ppm) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) .
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (pH 4.6) for purity assessment (>98%) .
Q. What safety protocols are essential for handling piperidin-4-one hydrochloride derivatives?
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of dust (STOT SE 3 hazard) .
- Storage : -20°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for piperidin-4-one hydrochlorides across solvents?
Discrepancies often arise from:
- Polymorphism : Crystallographic variations (e.g., monoclinic vs. orthorhombic structures) affect solubility. Use X-ray diffraction to identify dominant forms .
- pH-dependent solubility : Adjust buffer systems (e.g., sodium acetate, pH 4.6) to mimic physiological conditions .
- Aggregation studies : Dynamic light scattering (DLS) detects micelle formation in polar solvents like water .
Q. What strategies optimize the biological activity of this compound in receptor-binding assays?
- Structure-activity relationship (SAR) : Compare alkyl chain variants (e.g., methylpentyl vs. phenylpropyl) using in vitro assays (IC₅₀ measurements) .
- LogP optimization : Measure partition coefficients (e.g., octanol/water) to balance hydrophobicity and membrane permeability .
- Molecular docking : Simulate interactions with opioid receptors (µ, κ) to predict binding affinity .
Q. How do thermal stability profiles vary for piperidin-4-one hydrochlorides under different storage conditions?
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Degradation products (e.g., oxidized piperidine) indicate susceptibility to humidity .
- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (>150°C for most derivatives) .
- Batch-specific variability : Cross-reference stability data with certificates of analysis (CoA) for each synthesis lot .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
